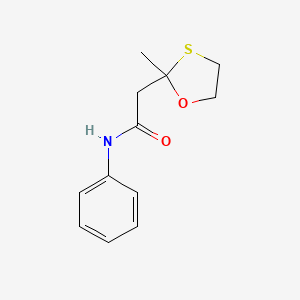
1,3-Oxathiolane-2-acetamide, 2-methyl-N-phenyl-
Cat. No. B8634672
Key on ui cas rn:
67980-06-7
M. Wt: 237.32 g/mol
InChI Key: NQIICSBSMAOADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05654441
Procedure details


Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide, prepared from 0.1 moles of 2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide as prepared in Example 1, was placed with toluene (100 g), tetrabutylammonium bromide (a phase transfer catalyst) (0.32 g, 0.001 g mole) and malonic acid (pKa =2.83, 0.41 g, 0.004 g mole) in a 1 L three-necked round bottom flask equipped with a mechanical stirrer, a thermometer and a Dean-Stark trap for the efficient removal of evolved water of reaction. The reaction mixture so prepared was placed under a vacuum equivalent of 300 mm of Hg and heated at 72°-75° C. for 1 hour. Methanesulfonic acid (0.19 g, 0.002 g mole) was then added to the reaction mixture, the vacuum was increased to 200 mm Hg and heating was continued at 72°-75° C. for an additional hour. The reaction mixture was then cooled to 55°-60° C. and washed successively with 100 mL portions of 5% aqueous sodium hydroxide solution and water. The resulting organic layer was then decanted and concentrated, and after isolation and drying, yielded a total of 17.3 g of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide.
[Compound]
Name
Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])[S:6][CH2:5][CH2:4][O:3]1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)CC(O)=O.CS(O)(=O)=O.C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][S:6][C:7]=1[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCCS1)CC(=O)NC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.41 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
catalyst
|
|
Smiles
|
CS(=O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as prepared in Example 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a thermometer and a Dean-Stark trap for the efficient removal of evolved water of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture so prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 72°-75° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the vacuum was increased to 200 mm Hg
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at 72°-75° C. for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to 55°-60° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with 100 mL portions of 5% aqueous sodium hydroxide solution and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting organic layer was then decanted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after isolation and drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OCCSC1C(=O)NC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
